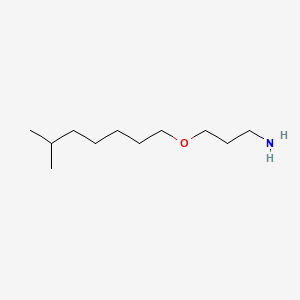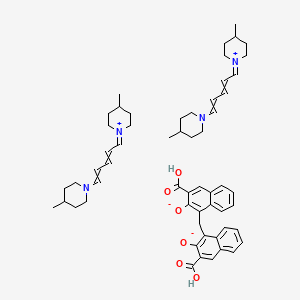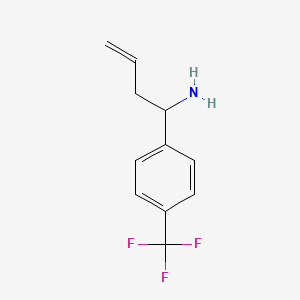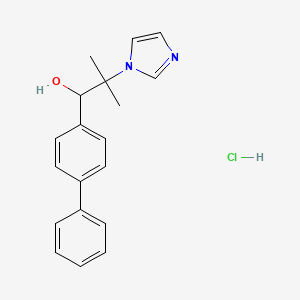
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride is a synthetic organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride typically involves the following steps:
Formation of the Imidazolium Ion: The imidazole ring is alkylated using an appropriate alkylating agent, such as methyl iodide, under basic conditions to form the imidazolium ion.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Formation of the Propanol Moiety: The final step involves the addition of a propanol group through a nucleophilic substitution reaction, where the imidazolium ion reacts with a propanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium hydroxide, sodium cyanide, or sodium thiolate in aqueous or organic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted imidazolium salts with different anions.
Wissenschaftliche Forschungsanwendungen
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride has various scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving imidazolium-based ionic liquids.
Biology: Investigated for its antimicrobial and antifungal properties due to the presence of the imidazolium ion.
Medicine: Explored for potential therapeutic applications, such as anticancer agents or enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as ionic liquid-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride involves interactions with molecular targets and pathways, including:
Molecular Targets: The imidazolium ion can interact with nucleic acids, proteins, and cell membranes, leading to various biological effects.
Pathways Involved: The compound may inhibit specific enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another imidazolium salt with similar properties but different alkyl groups.
1-Ethyl-3-methylimidazolium tetrafluoroborate: An imidazolium salt with a different anion and alkyl groups.
1-Hexyl-3-methylimidazolium bromide: An imidazolium salt with a longer alkyl chain and different anion.
Uniqueness
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenyl group and propanol moiety differentiates it from other imidazolium salts, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
77234-87-8 |
|---|---|
Molekularformel |
C19H21ClN2O |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
2-imidazol-1-yl-2-methyl-1-(4-phenylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H20N2O.ClH/c1-19(2,21-13-12-20-14-21)18(22)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-14,18,22H,1-2H3;1H |
InChI-Schlüssel |
ITTGGRHAFNXGHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C1=CC=C(C=C1)C2=CC=CC=C2)O)N3C=CN=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
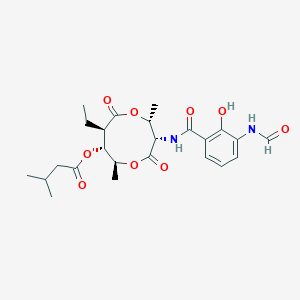
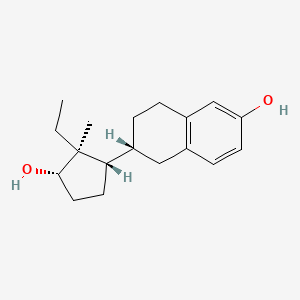
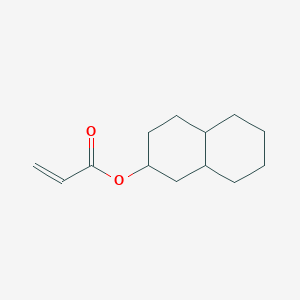
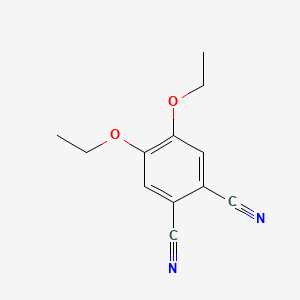
![N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13755814.png)
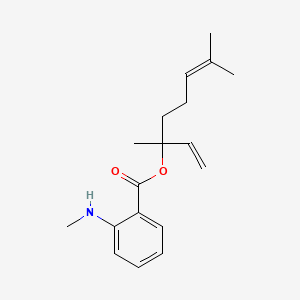
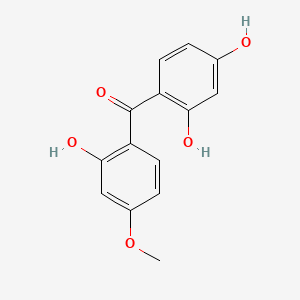
![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)

![N-[(o-Nitrophenyl)thio]-L-serine](/img/structure/B13755835.png)
